molecular formula C10H10FN3 B1344334 [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine CAS No. 951907-14-5

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Cat. No. B1344334
M. Wt: 191.2 g/mol
InChI Key: JUTIXVFSGDRBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole rings are known for their broad range of chemical and biological properties and are found in many commercially available drugs .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine” is characterized by an imidazole ring attached to a phenyl group with a fluorine atom at the 3-position . The InChI code for this compound is 1S/C10H10FN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H,6,12H2 .


Physical And Chemical Properties Analysis

“[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine” is a powder with a molecular weight of 191.21 . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Alzheimer's Disease Treatment

Research on derivatives of imidazole has shown potential in treating neurodegenerative diseases like Alzheimer's. For instance, 3-aryl-1-phenyl-1H-pyrazole derivatives have demonstrated significant inhibitory activities against acetylcholinesterase (AChE) and selective monoamine oxidase (MAO-B) inhibitors, suggesting their utility in Alzheimer's disease treatment (Kumar et al., 2013).

Organic Light Emitting Diodes (OLEDs)

Imidazole derivatives have also found applications in the development of organic light-emitting diodes (OLEDs). A novel bipolar phenanthroimidazole derivative has been synthesized for use in highly efficient green and orange-red phosphorescent OLEDs, highlighting its potential in electronic and display technologies (Liu et al., 2016).

Antimicrobial Agents

The synthesis and evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives have shown variable degrees of antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Visagaperumal et al., 2010).

Corrosion Inhibition

Imidazole-based molecules have been explored for their corrosion inhibition properties. For example, studies on the efficacy of 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions have highlighted their potential as corrosion inhibitors, with experimental and computational approaches demonstrating significant inhibition efficiencies (Prashanth et al., 2021).

Fluorescence Imaging

Imidazole derivatives have been utilized in fluorescence imaging, where their strong fluorescent properties and potential for halochromism and photoswitching have been investigated. These properties make them suitable for developing new fluorescent materials and probes (Kundu et al., 2019).

properties

IUPAC Name

(3-fluoro-4-imidazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTIXVFSGDRBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

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